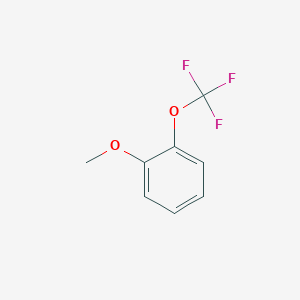
2-(Trifluoromethoxy)anisole
Cat. No. B1351064
Key on ui cas rn:
261952-22-1
M. Wt: 192.13 g/mol
InChI Key: TUXDRFWDZPJPPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07691843B2
Procedure details


2-Trifluoromethoxyanisole was prepared from 2-trifluoromethoxyphenol by following Method C in 78% yield. Methyl iodide was used in this reaction as an alkylating agent and the reaction was conducted at room temperature for 17 h. The product was used without further purification.


Yield
78%
Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]([F:12])([F:11])[O:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[OH:10].[CH3:13]I>>[F:1][C:2]([F:11])([F:12])[O:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[O:10][CH3:13]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC(OC1=C(C=CC=C1)O)(F)F
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CI
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product was used without further purification
|
Outcomes


Product
Details
Reaction Time |
17 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC(OC1=C(C=CC=C1)OC)(F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 78% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
